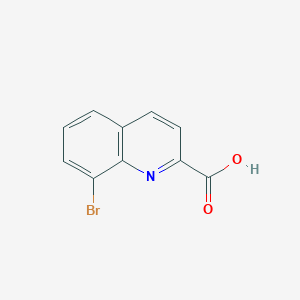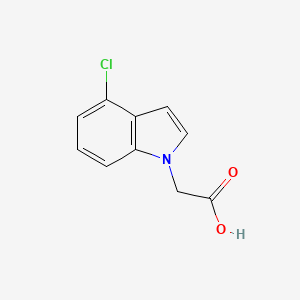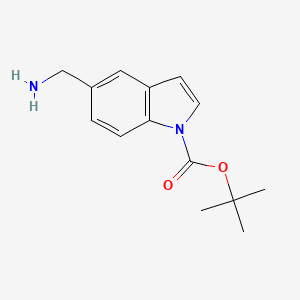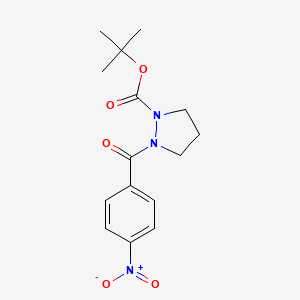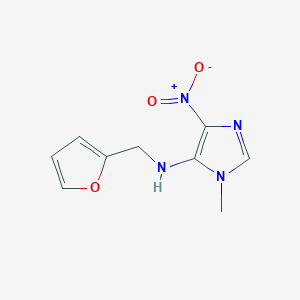
N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine
Descripción general
Descripción
N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine, also known as NFMN, is a synthetic compound used in a variety of scientific research applications. It is a nitroimidazole derivative, which is a type of heterocyclic compound consisting of an imidazole ring with a nitro group attached to one of the nitrogen atoms. NFMN has been used in numerous studies to investigate its biochemical and physiological effects, as well as its potential applications in lab experiments.
Aplicaciones Científicas De Investigación
-
N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-yl)-butanamide
- Application Summary : This compound is used in various fields such as Analytical Chemistry, Cell Culture & Analysis, Chemistry & Biochemicals, Clinical & Diagnostics, Filtration, Greener Alternative Products, Industrial Microbiology, Labware, Materials Science, Molecular Biology & Functional Genomics, mRNA Development & Manufacturing, Pharma & Biopharma Manufacturing, Protein Biology, Water Purification .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
-
One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose
- Application Summary : This research focuses on the synthesis of stable 5-HMF derivatives directly from carbohydrates, which is a challenging problem for contemporary chemistry .
- Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate .
- Results or Outcomes : The reaction yielded two products in a 4:1 ratio. The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
-
[3 + 2] Cycloaddition Reactions of N-methyl-C-(2-furyl) Nitrone with Maleimide Derivatives
- Application Summary : This research focuses on the [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives .
- Methods of Application : The reactions have been studied in gas phase, ethanol and acetonitrile within the Molecular Electron Density Theory (MEDT) framework at the B3LYP-D3/6-31G (d) level .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
-
Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis
- Application Summary : This work reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
-
N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide
- Application Summary : This compound has potential applications in various fields of organic chemistry .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
-
[3 + 2] Cycloaddition Reactions of N-methyl-C-(2-furyl) Nitrone with Maleimide Derivatives
- Application Summary : This research focuses on the [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives .
- Methods of Application : The reactions have been studied in gas phase, ethanol and acetonitrile within the Molecular Electron Density Theory (MEDT) framework at the B3LYP-D3/6-31G (d) level .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
-
Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis
- Application Summary : This work reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substitified derivatives, with potential applications as sustainable chemical building units, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
-
N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide
- Application Summary : This compound has potential applications in various fields of organic chemistry .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
-
[3 + 2] Cycloaddition Reactions of N-methyl-C-(2-furyl) Nitrone with Maleimide Derivatives
- Application Summary : This research focuses on the [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives .
- Methods of Application : The reactions have been studied in gas phase, ethanol and acetonitrile within the Molecular Electron Density Theory (MEDT) framework at the B3LYP-D3/6-31G (d) level .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
The safety and hazards associated with “N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine” would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions5.
Direcciones Futuras
The study of furylmethyl-imidazole compounds is a promising area of research, particularly in the field of medicinal chemistry. These compounds could be further investigated for their potential biological activities and therapeutic applications2.
Please note that this information is based on general knowledge and may not be entirely accurate for “N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine” due to the lack of specific information on this compound. Always consult a qualified professional or refer to the relevant literature for more accurate information.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-5-nitroimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-6-11-9(13(14)15)8(12)10-5-7-3-2-4-16-7/h2-4,6,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEUCUPZXDUBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1NCC2=CC=CO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



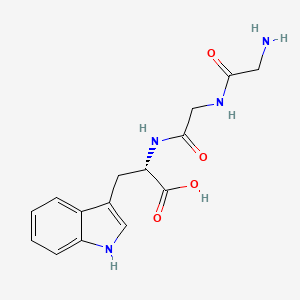
![(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone](/img/structure/B1438993.png)
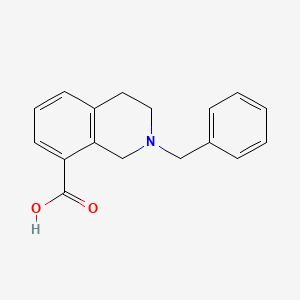
![2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B1438995.png)
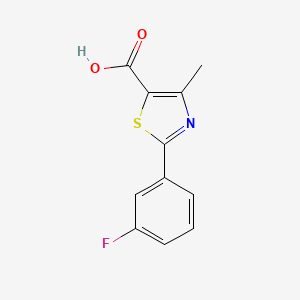
![5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438997.png)
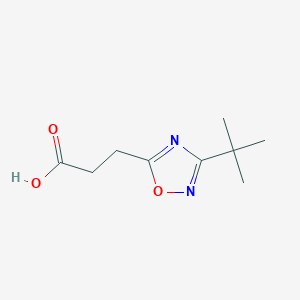
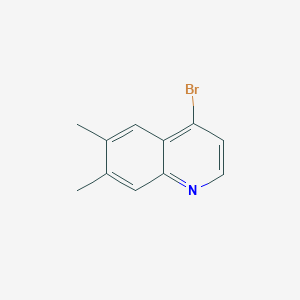
![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)

